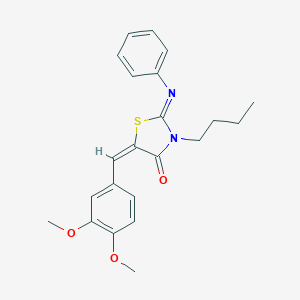![molecular formula C25H31N3O2S B298952 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research. It belongs to the thiazolidinone family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and improve insulin sensitivity.
実験室実験の利点と制限
One of the major advantages of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One of the potential directions is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of novel derivatives with improved solubility and reduced toxicity. Additionally, the exploration of its potential use in combination therapy with other drugs is also a promising direction for future research.
Conclusion:
In conclusion, 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has shown significant potential for therapeutic applications. Its diverse biological activities and mechanism of action make it a promising candidate for the development of novel therapeutics. However, its use in lab experiments is limited by its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.
合成法
The synthesis of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-aminobenzoate, 2,4-pentanedione, and 1,2,5-trimethylpyrrole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, antidiabetic, and antimicrobial activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
製品名 |
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C25H31N3O2S |
分子量 |
437.6 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N3O2S/c1-5-30-22-13-11-20(12-14-22)26-25-28(21-9-7-6-8-10-21)24(29)23(31-25)16-19-15-17(2)27(4)18(19)3/h11-16,21H,5-10H2,1-4H3/b23-16-,26-25? |
InChIキー |
IXCUEUGQJZAPJT-ZYITZIQLSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(C(=C3)C)C)C)/S2)C4CCCCC4 |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C4CCCCC4 |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)



![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)

![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)